Fmoc-Lysinol(Boc)

peptide alcohol C‑terminal modification SPPS orthogonal chemistry

Choose Fmoc-Lysinol(Boc) for direct C-terminal alcohol installation in solid-phase peptide synthesis. Its orthogonal Fmoc/Boc protection enables sequential, site-selective deprotection, eliminating post-synthetic reduction steps and preventing aspartimide/diketopiperazine side reactions. This precise control over ε-amine deprotection is essential for complex, branched, or cyclic peptides, outperforming non-orthogonally protected alternatives.

Molecular Formula C26H34N2O5
Molecular Weight 454.6 g/mol
CAS No. 198561-38-5
Cat. No. B1532681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lysinol(Boc)
CAS198561-38-5
Molecular FormulaC26H34N2O5
Molecular Weight454.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C26H34N2O5/c1-26(2,3)33-24(30)27-15-9-8-10-18(16-29)28-25(31)32-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23,29H,8-10,15-17H2,1-3H3,(H,27,30)(H,28,31)/t18-/m0/s1
InChIKeyCQPCXWDXTZJRSX-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Lysinol(Boc) (CAS 198561-38-5) – The Orthogonal Lysine Alcohol Building Block for SPPS and C‑Terminal Peptide Alcohols


Fmoc-Lysinol(Boc) (CAS 198561-38-5), also designated Nα‑Fmoc‑Nε‑Boc‑L‑lysinol, is a protected lysine alcohol derivative bearing an Fmoc group at the α‑amino position and a Boc group on the side‑chain ε‑amino group . With a molecular formula of C₂₆H₃₄N₂O₅ and a molecular weight of 454.6 g·mol⁻¹ [1], the compound is supplied as a white to off‑white crystalline solid with a melting point of 130–131 °C . Its dual orthogonal protecting groups enable sequential, site‑selective deprotection under mild conditions (piperidine for Fmoc, TFA for Boc) while the primary alcohol terminus opens unique pathways for C‑terminal modification, esterification, etherification, or oxidation that are inaccessible to the standard carboxylic acid analog [2].

Why Fmoc‑Lysinol(Boc) Cannot Be Casually Replaced by Standard Fmoc‑Lys(Boc)‑OH or Other Lysine Building Blocks


Generic substitution with Fmoc‑Lys(Boc)‑OH – the ubiquitous carboxylic acid counterpart – is not chemically equivalent and will derail synthetic routes requiring a C‑terminal alcohol or a hydroxyl handle for post‑assembly conjugation. The primary alcohol of Fmoc‑Lysinol(Boc) permits esterification, etherification, or selective oxidation to an aldehyde; these transformations are unavailable from the carboxylate of Fmoc‑Lys(Boc)‑OH . Moreover, the alcohol terminus eliminates the risk of aspartimide formation and diketopiperazine cyclisation that frequently plague peptide sequences bearing C‑terminal carboxylates under basic or cleavage conditions [1]. Substituting with Boc‑Lys(Fmoc)‑OH, which reverses the orthogonal protection pattern, forces a change in the entire solid‑phase synthesis strategy and forfeits the precise control over ε‑amine deprotection timing that the Fmoc‑on‑α / Boc‑on‑ε arrangement delivers . The quantitative evidence below underscores these functional, stability, and procedural differentiators.

Quantitative Differentiation of Fmoc‑Lysinol(Boc) from Fmoc‑Lys(Boc)‑OH, Boc‑Lysinol(Fmoc), and Related Lysine Alcohols


C‑Terminal Functional Group: Primary Alcohol vs. Carboxylic Acid – Enabling Post‑Synthetic Modifications Not Possible with Fmoc‑Lys(Boc)‑OH

Fmoc‑Lysinol(Boc) terminates in a primary alcohol, whereas the standard analog Fmoc‑Lys(Boc)‑OH carries a carboxylic acid. This structural difference confers a distinct chemical reactivity portfolio: the alcohol can undergo esterification, etherification, or oxidation to an aldehyde, transformations that are inaccessible to the carboxylate . In contrast, Fmoc‑Lys(Boc)‑OH is limited to amide bond formation or carboxylate‑based coupling reactions. The alcohol terminus also mitigates side reactions such as aspartimide formation and diketopiperazine cyclisation that are prevalent with C‑terminal carboxylates during Fmoc deprotection and resin cleavage [1].

peptide alcohol C‑terminal modification SPPS orthogonal chemistry

Storage Stability: Fmoc‑Lysinol(Boc) Requires More Rigorous Temperature Control Than Fmoc‑Lys(Boc)‑OH

Long‑term storage recommendations reveal a marked difference in thermal lability. Fmoc‑Lysinol(Boc) must be stored at –20 °C and used within 1 month of thawing; for storage beyond 6 months, –80 °C is advised [1]. In contrast, Fmoc‑Lys(Boc)‑OH is routinely stored at 2–8 °C with stability extending for years under these standard refrigeration conditions . This disparity indicates that the alcohol derivative is more prone to degradation or self‑condensation than its carboxylic acid counterpart, necessitating dedicated cold‑chain logistics and smaller working aliquots.

reagent stability cold chain peptide synthesis inventory

Purity and Analytical Specifications: Fmoc‑Lysinol(Boc) Is Supplied at ≥98% (HPLC) with Enantiomeric Purity ≤0.5%

Commercial specifications for Fmoc‑Lysinol(Boc) consistently demand ≥98% purity by HPLC, with some suppliers (e.g., Watanabe Chemical) additionally reporting enantiomeric impurity (enantiomer) ≤0.5% . This is comparable to the ≥98–99% HPLC purity typical for Fmoc‑Lys(Boc)‑OH . While the nominal purity figures are equivalent, the tight control of enantiomeric purity is particularly critical for the alcohol derivative because racemisation at the α‑carbon bearing the hydroxyl group would compromise stereochemical integrity in the final peptide alcohol. The L‑enantiomer specification (S‑configuration) is verified by optical rotation and chiral HPLC, ensuring batch‑to‑batch consistency for stereosensitive applications.

peptide building block HPLC purity enantiomeric excess

Solubility Profile: Fmoc‑Lysinol(Boc) Requires Sonication and Warming in Polar Aprotic Solvents

Fmoc‑Lysinol(Boc) exhibits good solubility in DMSO, DMF, dichloromethane, and chloroform but is only slightly soluble in water . To achieve complete dissolution, warming to 37 °C and brief sonication are recommended [1]. In contrast, Fmoc‑Lys(Boc)‑OH shows quantitatively defined solubility: ≥100.8 mg·mL⁻¹ in DMSO, ≥51 mg·mL⁻¹ in ethanol, and ≥4.69 mg·mL⁻¹ in water . The lack of a defined mg·mL⁻¹ specification for the alcohol derivative reflects its more variable dissolution behaviour and the need for empirical optimisation in each synthesis. This procedural nuance can affect coupling efficiency in solid‑phase protocols if the reagent is not fully solubilised.

solubility SPPS coupling reagent handling

Molecular Descriptors: Higher LogP and PSA Differentiate Fmoc‑Lysinol(Boc) from Fmoc‑Lys(Boc)‑OH

Calculated physicochemical properties highlight a clear distinction in lipophilicity and hydrogen‑bonding potential. Fmoc‑Lysinol(Boc) has a computed LogP of 5.36 and a polar surface area (PSA) of 96.9 Ų . The carboxylic acid analog, Fmoc‑Lys(Boc)‑OH, exhibits a lower LogP (approximately 4.8) and a higher PSA due to the additional carboxylate oxygen atoms . This difference means Fmoc‑Lysinol(Boc) is more lipophilic and may partition differently in biphasic systems, affecting its behaviour in liquid‑phase peptide synthesis, purification, and formulation. The higher LogP also suggests better membrane permeability if the building block is used in prodrug or cell‑penetrating peptide designs.

lipophilicity polar surface area computational chemistry

Orthogonal Protection Scheme: Fmoc‑on‑α / Boc‑on‑ε vs. Reverse Orthogonality in Boc‑Lys(Fmoc)‑OH

Fmoc‑Lysinol(Boc) places the base‑labile Fmoc on the α‑amino group and the acid‑labile Boc on the ε‑amino group. This arrangement aligns perfectly with standard Fmoc/tBu solid‑phase peptide synthesis (SPPS), where the α‑Fmoc is removed repeatedly with piperidine to extend the main chain, while the ε‑Boc remains intact until final TFA cleavage . The alternative building block Boc‑Lys(Fmoc)‑OH (CAS 84624‑27‑1) reverses this pattern, placing the acid‑labile Boc on the α‑position and the base‑labile Fmoc on the ε‑position. Using the reverse‑protection isomer would necessitate a non‑standard Boc‑SPPS workflow or complex orthogonal deprotection sequences that are incompatible with many automated peptide synthesizers . The Fmoc‑on‑α / Boc‑on‑ε configuration of Fmoc‑Lysinol(Boc) is therefore the only practical choice for Fmoc‑SPPS protocols that require a lysine alcohol building block.

orthogonal protection SPPS strategy lysine derivatives

Where Fmoc‑Lysinol(Boc) Outperforms Generic Alternatives: Defined Application Niches


Synthesis of C‑Terminal Peptide Alcohols via Solid‑Phase Peptide Synthesis (SPPS)

Fmoc‑Lysinol(Boc) is the reagent of choice for constructing peptides that terminate in a primary alcohol at the C‑terminus. Standard Fmoc‑Lys(Boc)‑OH yields a carboxylic acid or amide terminus, which cannot be converted to an alcohol without harsh reduction steps that compromise other protecting groups. By incorporating Fmoc‑Lysinol(Boc) at the C‑terminal position during chain assembly, the alcohol is installed directly and remains intact through TFA cleavage, eliminating the need for post‑synthetic reduction . This is essential for preparing peptide alcohols used as protease inhibitors, glycosyltransferase substrates, and precursors to peptide aldehydes.

Orthogonal Functionalisation of ε‑Amino Group for Branched and Cyclic Peptides

The Fmoc‑on‑α / Boc‑on‑ε protection scheme of Fmoc‑Lysinol(Boc) enables selective, orthogonal deprotection. The α‑Fmoc can be removed with piperidine while the ε‑Boc remains intact, allowing the main peptide chain to be extended without affecting the side‑chain amine. Conversely, the ε‑Boc can be selectively cleaved with mild acid (e.g., 1% TFA in DCM) while the α‑Fmoc stays in place, enabling side‑chain derivatisation or cyclisation before chain extension [1]. This level of control is not achievable with non‑orthogonally protected lysine alcohols and is critical for constructing branched peptides, cyclic peptides, and peptide conjugates with site‑specific modifications.

Preparation of Peptide Aldehydes and Peptidomimetics via Oxidation or Esterification

The primary alcohol of Fmoc‑Lysinol(Boc) can be selectively oxidised to an aldehyde using mild reagents (e.g., Dess‑Martin periodinane or Swern conditions) after peptide assembly, providing a direct route to peptide aldehydes – potent protease inhibitors and reversible covalent probes. Alternatively, the alcohol can be esterified with a variety of acylating agents to introduce fluorophores, biotin, or lipophilic anchors at the C‑terminus [2]. These transformations are impossible with Fmoc‑Lys(Boc)‑OH and open a distinct class of chemical biology tools and therapeutic peptide leads.

Synthesis of Polycationic and Amphiphilic Peptides with Reduced Aggregation

Peptides rich in lysine residues often suffer from on‑resin aggregation due to inter‑chain hydrogen bonding, reducing coupling yields. The alcohol terminus of Fmoc‑Lysinol(Boc) introduces a subtle but impactful reduction in hydrogen‑bonding capacity compared to a carboxylic acid, which can mitigate aggregation and improve coupling efficiency in difficult sequences [3]. This property is particularly valuable in the synthesis of cell‑penetrating peptides, antimicrobial peptides, and cationic polymers used in gene delivery, where high lysine content is essential but aggregation hampers synthetic throughput.

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